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Compound of Interest

Compound Name: Fingolimod Impurity 13

CAS No.: 882691-14-7

Cat. No.: B601845

Get Quote

Executive Summary
In the synthesis of Fingolimod (FTY720), "Impurity 13" typically refers to 1,3-Diethyl 2-

(acetylamino)-2-[2-(4-octylphenyl)ethyl]propanedioate (CAS: 162358-08-9), a critical process-

related intermediate arising from the acetamidomalonate synthetic route.[1] While

nomenclature varies across vendors, this specific diester precursor represents a significant

purification challenge due to its lipophilicity and structural homology to the active

pharmaceutical ingredient (API).

This guide deconstructs the mechanistic persistence of Impurity 13, analyzing the kinetic

failures in the hydrolysis/decarboxylation steps that allow it to co-elute with the final API. We

also examine the "Des-nitro" impurity (referenced as Formula 13 in select patent literature) to

provide a comprehensive view of reductive instabilities.

Part 1: Structural Identity and Chemical Context
To control an impurity, one must first define its physicochemical footprint. Impurity 13 is not a

degradation product in the traditional sense; it is a persistent intermediate (Type B Process

Impurity).
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Chemical Profile
Property Specification

Common Name
Fingolimod Impurity 13 (PubChem/Commercial

Designation)

Chemical Name
1,3-Diethyl 2-(acetylamino)-2-[2-(4-

octylphenyl)ethyl]propanedioate

CAS Number 162358-08-9

Molecular Formula C₂₅H₃₉NO₅

Molecular Weight 433.58 g/mol

Role in Synthesis Key Intermediate (Acetamidomalonate Route)

Solubility
Highly soluble in organic solvents (DCM,

EtOAc); poorly soluble in water.[1][2][3]

The Synthetic Context
Fingolimod is commonly synthesized via the Acetamidomalonate Route to introduce the

quaternary carbon center carrying the amino and hydroxyl groups. Impurity 13 is the product of

the alkylation of diethyl acetamidomalonate with 4-octylphenethyl bromide.

The Critical Transformation: The conversion of Impurity 13 to Fingolimod requires three distinct

chemical changes:

Reduction: Conversion of esters to alcohols.

Deacetylation: Removal of the N-acetyl group.

Decarboxylation: (If hydrolysis precedes reduction).

Part 2: Mechanism of Impurity Persistence
(Formation & Survival)
The presence of Impurity 13 in the final API is rarely due to formation during the final step, but

rather incomplete conversion (Carryover). Understanding the mechanism of this failure is
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essential for process optimization.

The Alkylation Mechanism (Origin)
The formation of Impurity 13 occurs via an SN2 nucleophilic substitution.

Nucleophile: Sodium enolate of diethyl acetamidomalonate (generated by NaOEt/EtOH).

Electrophile: 2-(4-octylphenyl)ethyl bromide (or iodide).

Mechanistic Insight: The steric bulk of the octyl chain and the malonate group can lead to

slow reaction kinetics. If the subsequent reduction step is rushed or performed with aged

reagents, the bulky diester (Impurity 13) remains unreduced.

The Failure Mechanism (Persistence)
The transition from Impurity 13 to Fingolimod typically involves reduction using Lithium

Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with Lewis acids.

Why the Reaction Fails (producing the Impurity):

Steric Hindrance: The quaternary carbon center creates significant steric shielding around

the ester carbonyls.

Agglomeration: In non-polar solvents, the lipophilic octyl chains can form micelle-like

aggregates, protecting the polar ester core from the hydride reducing agent.

Chemo-selectivity Issues: The N-acetyl group requires harsher conditions to hydrolyze than

the esters reduce. If the protocol relies solely on reduction to remove the acetyl (to an ethyl

group, which is unwanted) or hydrolysis, incomplete deprotection leaves the N-acetylated

diester intact.

Visualization of the Pathway
The following diagram illustrates the standard pathway and the "dead-end" that results in

Impurity 13 isolation.
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Figure 1: Mechanistic pathway showing the origin of Impurity 13 as a persistent intermediate

during the alkylation and subsequent reduction steps.

Part 3: Experimental Control & Remediation
To ensure Impurity 13 is reduced to < 0.15% (ICH Q3A limits), the following self-validating

protocol is recommended. This protocol prioritizes kinetic forcing to overcome steric hindrance.

Optimized Reduction Protocol (LiAlH₄ Method)
Note: Standard safety protocols for handling pyrophoric hydrides must be observed.
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Solvent Selection: Switch from standard THF to THF:Toluene (2:1). Toluene disrupts the pi-

stacking of the octyl-phenyl chains, exposing the ester groups.

Reagent Stoichiometry: Use 4.5 equivalents of LiAlH₄ rather than the standard 3.0. The

excess hydride is necessary to complex with the amide nitrogen, activating the molecule.

Temperature Ramp:

Initiate addition at 0°C to control exotherm.

Ramp to reflux (65°C) and hold for minimum 12 hours.

Validation Check: Pull an aliquot at 6 hours. If Impurity 13 > 2.0% by HPLC, add 0.5 eq

LiAlH₄.

Purification Strategy (The "Purge")
If Impurity 13 persists in the crude solid, recrystallization is the only viable removal method due

to the similar boiling points preventing distillation.

Solvent System: Ethyl Acetate / Hexane (1:3).

Mechanism: Impurity 13 is significantly more soluble in Hexane than Fingolimod HCl.

Protocol:

Dissolve crude Fingolimod base in hot Ethyl Acetate.

Slowly add Hexane until turbidity is observed.

Cool to 4°C at a rate of 10°C/hour.

Impurity 13 remains in the mother liquor.

Part 4: Analytical Detection (HPLC Method)
Because Impurity 13 lacks ionizable groups compared to the amine of Fingolimod, it exhibits

distinct retention behavior in Reverse Phase HPLC.
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Method Parameters:

Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB).

Mobile Phase A: 0.1% Orthophosphoric acid in Water (Buffer).

Mobile Phase B: Acetonitrile.[4]

Wavelength: 215 nm (detects the amide carbonyl of Impurity 13).

Flow Rate: 1.0 mL/min.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Purpose

0.0 70 30 Equilibration

15.0 10 90
Elute Lipophilic

Impurity 13

20.0 10 90 Wash

| 21.0 | 70 | 30 | Re-equilibration |

Interpretation:

Fingolimod RT: ~8-10 min.

Impurity 13 RT: ~14-16 min (Due to the two ethyl ester groups and acetyl group increasing

hydrophobicity).

Part 5: Alternative "Impurity 13" (The Des-Nitro
Case)[5]
In certain patent literatures (specifically EP2621886B1), "Impurity 13" refers to a Des-nitro

impurity formed during the Nitro-Aldol route (an alternative to the acetamidomalonate route).
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Mechanism: During the reduction of the nitro-ketone intermediate using NaBH₄, the nitro

group can be accidentally eliminated if the pH is not strictly controlled or if the temperature

exceeds 0°C.

Mitigation: The patent explicitly suggests replacing NaBH₄ with LiBH₄ in THF. Lithium

borohydride provides a milder reduction potential that preserves the nitro group while

effectively reducing the ketone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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